ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[3-[(E)-2-(4-methylphenyl)ethenyl]-6-oxopyridazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-22-17(21)12-19-16(20)11-10-15(18-19)9-8-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWWUFUOJHRDBP-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)C=CC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)/C=C/C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate typically involves the reaction of 4-methylstyryl derivatives with pyridazine intermediates. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the coupling reactions. The process may also involve steps such as esterification and cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyridazine compounds exhibit promising anticancer properties. Ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate has been studied for its potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that similar structures can interfere with key signaling pathways involved in cancer cell proliferation .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with pyridazine rings have been documented to possess antibacterial and antifungal properties, making this compound a candidate for further investigation in developing new antimicrobial agents .
Anti-inflammatory Effects
There is evidence that pyridazine derivatives can exhibit anti-inflammatory effects by modulating inflammatory pathways and cytokine production. This compound may offer similar benefits, warranting further research into its therapeutic applications in inflammatory diseases .
Synthesis of Novel Polymers
This compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its reactivity allows it to participate in polymerization reactions, potentially leading to materials with specific mechanical and thermal characteristics suitable for industrial applications .
Photovoltaic Materials
The unique electronic properties of the compound may also make it suitable for use in organic photovoltaic devices. Research into similar compounds has shown that they can improve charge transport and light absorption, essential factors for efficient solar energy conversion .
Case Study: Anticancer Screening
In a recent study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its anticancer activity against various cancer cell lines. The results demonstrated significant cytotoxic effects at low micromolar concentrations, suggesting its potential as a lead compound for further development .
Case Study: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of the compound against several bacterial strains. The results indicated that this compound exhibited notable inhibition zones, highlighting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate and structurally related pyridazinone derivatives is presented below, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Findings
Electron-withdrawing groups (e.g., Cl in ) increase stability but reduce solubility, whereas electron-donating groups (e.g., methyl in the target compound) improve lipophilicity and membrane permeability .
Physical Properties: The target compound’s ethyl acetate chain contrasts with the isopropyl ester in , offering a balance between metabolic stability and hydrolysis susceptibility.
Antibacterial activity: The 4-methylbenzyl derivative () shows efficacy against Gram-positive bacteria, suggesting that alkyl/aryl substitutions at position 3 influence microbial target specificity.
Synthetic Routes: Most analogs are synthesized via condensation reactions (e.g., coupling of pyridazinone precursors with substituted acetates) . The target compound likely follows a similar pathway, with the 4-methylstyryl group introduced via Heck coupling or Wittig reactions.
Table 2: Physicochemical Data
Biological Activity
Ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological properties, particularly focusing on its antibacterial and potential therapeutic effects.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 298.34 g/mol. It features a pyridazinone core, which is known for its pharmacological relevance, particularly in the development of antibacterial agents.
Synthesis
The synthesis of this compound typically involves the condensation of pyridazin-3(2H)-one derivatives with various aromatic aldehydes followed by esterification. The process yields compounds that can be further characterized using techniques such as NMR, FT-IR, and mass spectrometry .
Antibacterial Properties
This compound has demonstrated notable antibacterial activity against several pathogenic bacteria. In vitro studies have shown effectiveness against:
- Staphylococcus aureus (MRSA)
- Escherichia coli
- Pseudomonas aeruginosa
- Acinetobacter baumannii
The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 3.74 to 8.92 µM, indicating potent activity, particularly against Gram-negative strains .
The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. Molecular docking studies suggest that the compound interacts with key bacterial proteins, enhancing its efficacy .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- ADMET Analysis :
- Structure-Activity Relationship (SAR) :
Data Tables
| Bacterial Strain | MIC (µM) | Activity Level |
|---|---|---|
| Staphylococcus aureus (MRSA) | 4.52 | High |
| Escherichia coli | 7.48 | Moderate |
| Pseudomonas aeruginosa | 8.92 | Moderate |
| Acinetobacter baumannii | 3.74 | High |
Q & A
Q. What are the established synthetic routes for ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate, and how can reaction conditions be optimized for yield?
The synthesis typically involves a multi-step process:
- Step 1 : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyridazine core.
- Step 2 : Introduction of the styryl group via Heck coupling or Wittig reactions, ensuring regioselectivity.
- Step 3 : Esterification with ethyl bromoacetate under basic conditions (e.g., K₂CO₃) in DMF or acetonitrile .
Optimization : Key parameters include solvent polarity (DMF enhances nucleophilicity), temperature (60–80°C for cyclization), and stoichiometric control of reagents (e.g., 1.2 equivalents of ethyl bromoacetate). Automated flow reactors can improve reproducibility on larger scales .
Q. What analytical techniques are critical for characterizing this compound and confirming its purity?
- HPLC-MS : Quantifies purity (>95% required for pharmacological studies) and detects byproducts (e.g., unreacted hydrazine intermediates) .
- NMR Spectroscopy : Confirms regiochemistry of the styryl group (e.g., trans-configuration via J = 16 Hz coupling in ¹H NMR) and ester linkage (δ ~4.2 ppm for CH₂O) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., C–H···O hydrogen bonds stabilizing the crystal lattice) .
Q. What common chemical transformations are feasible for this compound, and how do reaction conditions influence product distribution?
- Oxidation : The pyridazinyl carbonyl can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄, but over-oxidation may degrade the styryl group .
- Reduction : Selective reduction of the styryl double bond (e.g., H₂/Pd-C) yields a saturated analog, while LiAlH₄ reduces the carbonyl to a hydroxyl group .
- Substitution : Electrophilic aromatic substitution (e.g., bromination at the 4-methyl position) requires Lewis acid catalysts (AlCl₃) and controlled temperatures (0–5°C) .
Advanced Research Questions
Q. How does the 4-methylstyryl substituent influence bioactivity compared to analogs with different aryl groups?
- SAR Insights : The 4-methyl group enhances lipophilicity (logP +0.5 vs. unsubstituted styryl), improving membrane permeability in cellular assays .
- Comparative Data : Analogs with electron-withdrawing groups (e.g., 4-fluoro) show reduced anticancer activity (IC₅₀ > 50 µM vs. 12 µM for 4-methyl) due to decreased π-π stacking with target proteins .
- Methodology : Use molecular docking (AutoDock Vina) to predict binding to kinases or DNA topoisomerases, followed by enzymatic assays (e.g., ADP-Glo™ kinase assays) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Case Study : Discrepancies in antimicrobial activity (MIC = 8–64 µg/mL) may arise from strain-specific resistance or assay conditions (e.g., broth microdilution vs. agar diffusion).
- Solutions :
Q. What computational strategies are effective for predicting the compound’s reactivity and optimizing synthetic pathways?
- Reaction Modeling : Use DFT calculations (Gaussian 09) to simulate transition states for cyclization steps (e.g., activation energy ~25 kcal/mol for hydrazine ring closure) .
- Machine Learning : Train models on existing pyridazine reaction datasets to predict optimal catalysts (e.g., Pd(OAc)₂ for Heck reactions) and solvent systems (e.g., DMF/H₂O) .
Q. What methodologies are recommended for studying the compound’s pharmacokinetics and metabolism?
- In Vitro ADME :
- Microsomal stability assays (human liver microsomes + NADPH) to assess CYP450-mediated oxidation.
- Caco-2 permeability assays (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
- In Vivo Profiling : Radiolabel the compound (¹⁴C at the acetate group) for tissue distribution studies in rodents, with LC-MS/MS quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
